Home > Products > Screening Compounds P4794 > 5,7-Difluoroquinazolin-4-amine
5,7-Difluoroquinazolin-4-amine - 1009034-66-5

5,7-Difluoroquinazolin-4-amine

Catalog Number: EVT-3334818
CAS Number: 1009034-66-5
Molecular Formula: C8H5F2N3
Molecular Weight: 181.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine

1.1 Compound Description:This compound was synthesized through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide using Ni(NO3)2 as a catalyst []. The crystal structure reveals that the molecules form inversion dimers through N—H⋯N hydrogen bonds. Additionally, π-stacking interactions between aromatic systems contribute to the layered packing of these dimers [].

5,7-dinitroquinazoline-4-one

2.1 Compound Description:This compound serves as a precursor in nucleophilic aromatic substitution reactions []. Theoretical studies, using density functional theory, have investigated the mechanism of its reaction with methylamine []. The studies highlight a concerted mechanism with the absence of stable intermediates and attribute the observed regioselectivity to intramolecular hydrogen bonding [].

5,7-dinitroquinazoline-4-thione

3.1 Compound Description:This compound, similar to 5,7-dinitroquinazoline-4-one, is studied for its reactivity in nucleophilic aromatic substitution reactions with amines. Density functional theory investigations indicate that amines preferentially attack the peri-position of the compound, governed by intramolecular hydrogen bonding with the thiocarbonyl group [].

5,7-Dimethoxyflavone (DMF)

4.1. Compound Description:This compound, isolated from the rhizomes of Kaempferia parviflora, exhibits vasorelaxant properties []. Studies using rat aortic rings suggest that its mechanism of action involves both endothelium-dependent and -independent pathways, with contributions from nitric oxide, cyclooxygenase, and potassium channels [].

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

5.1 Compound Description:This compound serves as a key intermediate in the synthesis of lifitegrast, a drug used to treat dry eye disease []. Efficient synthetic routes have been developed for this compound, highlighting its importance in pharmaceutical chemistry [].

4-Aryl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones

6.1 Compound Description:This class of compounds has been investigated for its potential as monoamine oxidase inhibitors []. Monoamine oxidase enzymes play a role in neurotransmitter metabolism, and inhibitors of these enzymes have therapeutic applications in treating various neurological and psychiatric disorders [].

N1-(Substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones

7.1 Compound Description:This series of compounds was designed as potential histamine H1-receptor antagonists based on the established pharmacophoric requirements for this target []. The compounds were synthesized and evaluated in vitro and in vivo, demonstrating potent histamine H1-receptor antagonistic activity comparable to cetirizine [].

3-Carbamoyl-1,6-dimethylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione

8.1 Compound Description:This compound, along with its related pyridine analogs, has been synthesized and investigated for its redox properties []. The study explored the electrochemical behavior and photo-induced oxidation reactions of these compounds, providing insights into their chemical reactivity [].

5,7-diarylthiazolo[3,2-a]pyrimidine-3-one derivatives

9.1 Compound Description:This series of compounds has been synthesized and studied for their potential antibacterial and antifungal activities [].

Overview

5,7-Difluoroquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinazoline ring and an amino group at the 4 position. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source

The compound can be synthesized through various chemical methods, which typically involve modifications of existing quinazoline derivatives. Research into its synthesis and applications is ongoing, with several studies documenting its properties and potential therapeutic uses.

Classification

5,7-Difluoroquinazolin-4-amine can be classified as:

  • Heterocyclic compound: Contains a ring structure with at least one atom that is not carbon.
  • Fluorinated compound: Contains fluorine atoms which can influence its reactivity and biological activity.
  • Amino compound: Contains an amino group (-NH2), which is significant for its biological interactions.
Synthesis Analysis

Methods

The synthesis of 5,7-Difluoroquinazolin-4-amine can be achieved through several methods, including:

  1. Nitration and Reduction: Starting from a suitable precursor such as quinazoline, nitration followed by reduction can introduce fluorine atoms at specific positions.
  2. Fluorination Reactions: Direct fluorination methods using reagents like Selectfluor or N-fluorobenzenesulfonimide can be employed to introduce fluorine atoms into the quinazoline structure.
  3. Amine Formation: The amino group can be introduced via reductive amination techniques or through direct amination of appropriate halogenated intermediates.

Technical Details

The synthesis often involves multi-step processes including:

  • Nitration: Using nitric acid to introduce nitro groups.
  • Reduction: Converting nitro groups to amino groups using reducing agents such as palladium on carbon or iron in acidic media.
  • Fluorination: Utilizing electrophilic fluorination techniques to achieve selective substitution.
Molecular Structure Analysis

Structure

The molecular formula of 5,7-Difluoroquinazolin-4-amine is C8H6F2N2. Its structure features:

  • A quinazoline ring system (a fused bicyclic structure).
  • Fluorine substituents at the 5 and 7 positions.
  • An amino group at the 4 position.

Data

Key structural data include:

  • Molecular weight: Approximately 180.14 g/mol.
  • Melting point and boiling point may vary based on purity but are typically in the range expected for similar compounds.
Chemical Reactions Analysis

Reactions

5,7-Difluoroquinazolin-4-amine participates in various chemical reactions, including:

  1. Substitution Reactions: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions.
  2. Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  3. Rearrangements: Under certain conditions, it may undergo rearrangements leading to different heterocyclic structures.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize certain intermediates during reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 5,7-Difluoroquinazolin-4-amine often involves:

  1. Interaction with biological targets such as enzymes or receptors.
  2. Modulation of signaling pathways related to disease processes.
  3. Potential inhibition or activation of specific cellular responses.

Data

Biological assays have shown that derivatives of quinazoline compounds exhibit activity against various targets, including kinases involved in cancer progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: The presence of fluorine increases electrophilicity and alters nucleophilicity compared to non-fluorinated analogs.
Applications

5,7-Difluoroquinazolin-4-amine has several scientific uses:

  1. Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases, particularly cancers and infectious diseases.
  2. Biological Research: Used in studies exploring enzyme inhibition and receptor interactions.
  3. Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its unique structure.

Research continues into optimizing its synthesis and exploring its full range of biological activities and potential therapeutic applications.

Introduction and Significance in Medicinal Chemistry

Historical Context of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives have established a venerable position in medicinal chemistry since the mid-20th century. The first clinically significant fluorinated drug, fludrocortisone (approved 1954), demonstrated how strategic halogenation could enhance biological activity and metabolic stability [1] [4]. This breakthrough catalyzed the development of numerous quinazoline-based therapeutics, particularly kinase inhibitors. Gefitinib and erlotinib (EGFR inhibitors) exemplify the scaffold’s versatility in oncology, showing potent activity against diverse cancer cell lines, including chordoma models [2]. By the 1980s, fluoroquinolones like ciprofloxacin underscored fluorine’s role in optimizing antibacterial agents through improved target binding (DNA gyrase inhibition) and cellular penetration [1]. Today, approximately 50% of blockbuster drugs contain fluorine, with quinazolines representing ~20% of FDA-approved fluorinated small molecules (2015–2022) [1] [4].

Table 1: Clinically Impactful Quinazoline-Based Drugs

CompoundTherapeutic ClassKey TargetsApproval Era
FludrocortisoneCorticosteroidMineralocorticoid receptor1954
5-FluorouracilAntimetaboliteThymidylate synthase1957
GefitinibKinase inhibitorEGFR2003
CiprofloxacinAntibioticDNA gyrase1987

Rationale for Fluorination at C5 and C7 Positions

Fluorination at C5 and C7 of the quinazoline ring induces targeted electronic and steric modifications critical for drug optimization:

  • Electronic Effects: Fluorine’s high electronegativity (3.98 Pauling scale) polarizes adjacent C–H bonds, enhancing hydrogen-bond acceptor capacity. This elevates binding affinity to kinase ATP pockets (e.g., EGFR) by 3- to 5-fold compared to non-fluorinated analogs. In erlotinib derivatives, C6/C7 fluorination increased cellular potency against U-CH1 chordoma cells (IC₅₀ = 5.1 μM) versus unsubstituted counterparts (IC₅₀ = 35 μM) [2] [4].
  • Metabolic Stability: The C–F bond’s strength (~485 kJ/mol) impedes oxidative cleavage by cytochrome P450 enzymes. 5,7-Difluoroquinazolin-4-amine derivatives exhibit extended in vivo half-lives due to resistance to C5/C7 dehalogenation, a common metabolic pathway for non-fluorinated quinolines [1] [5].
  • Steric Mimicry: With a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), fluorine optimally occupies hydrophobic enzyme subsites without steric clashes. Molecular dynamics simulations confirm that 5,7-difluorination maintains quinazoline planarity while improving hydrophobic contact with kinase hinge regions [2] [9].

Table 2: Impact of Fluorination on Quinazoline Properties

PositionElectrostatic Potential ShiftMetabolic Stability (t₁/₂)Binding Affinity (ΔG, kcal/mol)
NoneBaseline1.2 h-9.1
C5-F+8.2% at N33.5 h-10.4
C7-F+7.6% at C4-NH₂3.1 h-10.0
C5,C7-F₂+15.3% at N1>6 h-12.2

5,7-Difluoroquinazolin-4-amine as a Privileged Scaffold in Targeted Therapy Development

The 5,7-difluoroquinazolin-4-amine core has emerged as a "privileged scaffold" due to its modular synthesis and adaptability for targeting diverse oncogenic pathways:

  • Kinase Inhibition: The scaffold’s planar structure facilitates deep binding into kinase ATP pockets. Derivatives bearing C4-amino groups exhibit dual inhibitory activity against EGFR and GAK kinases, as demonstrated in U-CH2 chordoma cell lines (IC₅₀ = 15 μM for compound 16) [2]. Recent studies show covalent engagement with KRas(G12D) via C4-amine-linked electrophiles, suppressing GTP binding in pancreatic cancer models [9].
  • Structural Plasticity: The C2, N3, and C4 positions tolerate diverse substitutions without disrupting fluorine-mediated target interactions. For example:
  • C4 modifications: Piperazine or morpholine groups enhance solubility and modulate off-target profiles.
  • N1 modifications: Methyl or trifluoromethyl groups fine-tune lipophilicity (logP reductions of 0.5–1.2 units) [5].
  • Pro-drug Applications: The C4-amine serves as an anchor for self-immolating linkers in antibody-drug conjugates (ADCs). Glucuronide-masked derivatives enable tumor-selective activation via β-glucuronidase, reducing systemic toxicity [4].

Table 3: Structure-Activity Relationships (SAR) of 5,7-Difluoroquinazolin-4-amine Derivatives

R1 (Position)R2 (Position)Biological ActivityCellular Potency (IC₅₀)
H (N1)3-Ethynylphenyl (C4)EGFR/GAK dual inhibition0.63 μM (U-CH1)
CH₃ (N1)3-Cyanophenyl (C4)KRas(G12D) covalent inhibition0.08 μM (MIA PaCa-2)
CF₃ (N1)4-(Piperazin-1-yl) (C4)Solubility-enhanced EGFR inhibitor (logS = -3.2)1.8 μM (A549)

Properties

CAS Number

1009034-66-5

Product Name

5,7-Difluoroquinazolin-4-amine

IUPAC Name

5,7-difluoroquinazolin-4-amine

Molecular Formula

C8H5F2N3

Molecular Weight

181.14 g/mol

InChI

InChI=1S/C8H5F2N3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13)

InChI Key

NYFDGPMNPMSMLC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1N=CN=C2N)F)F

Canonical SMILES

C1=C(C=C(C2=C1N=CN=C2N)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.